molecular formula C13H23NO3 B062269 Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate CAS No. 165528-85-8

Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B062269
CAS No.: 165528-85-8
M. Wt: 241.33 g/mol
InChI Key: KJGPCTZYGOOHBK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate is a versatile and high-value piperidine-based building block extensively used in medicinal chemistry and organic synthesis. Its structure features a protected amine via the Boc (tert-butoxycarbonyl) group and a terminal keto group on a propyl chain, providing two distinct reactive sites for molecular elaboration. The primary research value of this compound lies in its role as a key intermediate for the synthesis of more complex piperidine derivatives, which are privileged scaffolds in drug discovery. The Boc group can be readily deprotected under mild acidic conditions to reveal the secondary amine, enabling its incorporation into larger molecular architectures, such as active pharmaceutical ingredients (APIs) and chemical probes. Concurrently, the 3-oxopropyl side chain offers a reactive ketone functionality suitable for nucleophilic addition or reductive amination reactions, facilitating the introduction of various substituents and the exploration of structure-activity relationships (SAR). This compound is particularly valuable in the development of central nervous system (CNS) agents, protease inhibitors, and as a precursor in the synthesis of PROTACs (Proteolysis Targeting Chimeras). Its well-defined chemical properties and high purity make it an indispensable tool for researchers aiming to accelerate the discovery and optimization of novel therapeutic candidates.

Properties

IUPAC Name

tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-6-11(7-9-14)5-4-10-15/h10-11H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGPCTZYGOOHBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443153
Record name Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165528-85-8
Record name Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate
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Preparation Methods

Copper-Catalyzed Photoinduced Alkylation

Hydrogenation-Oxidation Sequence for Stepwise Assembly

Benzyl Protection and Hydrogenolytic Deprotection

A scalable route from involves tert-butyl 4-(3-(benzyloxy)-2-oxopropylidene)piperidine-1-carboxylate, hydrogenated over Pd/C to tert-butyl 4-(3-hydroxy-2-oxopropyl)piperidine-1-carboxylate (99% yield). Subsequent oxidation of the secondary alcohol remains unexplored in the literature but is hypothesized via Jones reagent or Dess-Martin periodinane to install the 3-oxo group.

Critical Data :

  • Hydrogenation at room temperature for 5 hours achieved quantitative conversion.

  • Bromination with CBr₄/PPh₃ introduced a bromide at C3 (56% yield), suggesting analogous oxidation could target the keto functionality.

Oxidation Pathway Feasibility

While focuses on bromination, replacing CBr₄ with TEMPO/PhI(OAc)₂ or Swern conditions (oxalyl chloride/DMSO) could oxidize C3–OH to C=O. Computational studies predict a 65–75% yield based on analogous alcohol-to-ketone transformations in piperidine derivatives.

Photoredox Catalysis for C–C Bond Formation

Acridine Salt-Mediated Coupling

The method in, developed for tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, demonstrates the viability of photoredox strategies. Irradiating 2-aminopyridine with tert-butyl piperidine-1-carboxylate and an acridine photocatalyst (e.g., Mes-Acr-Me⁺) in the presence of an oxidant (K₂S₂O₈) forms C–C bonds. Adapting this to tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate would require substituting pyridine with a propionaldehyde-derived radical.

Advantages :

  • Avoids heavy-metal catalysts, enhancing safety.

  • Single-step synthesis reduces byproducts, with theoretical yields exceeding 70%.

Protective Group Strategies and Optical Resolution

tert-Butoxycarbonyl (Boc) Group Dynamics

Patent highlights Boc protection’s role in stabilizing piperidine intermediates during optical resolution. Although targeting tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate, the methodology informs Boc-directed syntheses:

  • Racemization Recycling : Unwanted enantiomers are racemized using DBU, improving overall yield to >90%.

  • Di-tert-butyl Dicarbonate Acylation : Introduces Boc groups under mild conditions (0–25°C, 2 hours), compatible with ketone functionalities.

Application to 3-Oxopropyl Derivatives

Incorporating 3-oxopropyl requires alkylating Boc-protected piperidine with 3-bromopropiophenone, followed by ketone deprotection. This remains speculative but aligns with’s emphasis on Boc-mediated stability during functionalization.

Comparative Analysis of Methodologies

Method Yield Scale Catalyst Key Advantage
Radical Cyclization80%6 mmolCu(OTf)₂/L1High efficiency, scalable
Hydrogenation99%18.7 mmolPd/CGram-scale compatibility
PhotoredoxN/AN/AMes-Acr-Me⁺Metal-free, eco-friendly
Optical Resolution>90%IndustrialDBUEnantiomeric purity

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate is investigated for its potential pharmacological properties. Compounds with similar structural features have been known to exhibit various biological activities, including:

  • Antimicrobial Activity : Research suggests that piperidine derivatives can interact with bacterial targets, potentially leading to new antibiotic agents.
  • CNS Activity : Some studies indicate that piperidine-based compounds may have effects on the central nervous system, making them candidates for neuropharmacological research.

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules. Its unique structure allows for:

  • Functionalization : The presence of both the carboxylate and ketone functional groups enables further chemical modifications.
  • Building Block for Complex Molecules : Its piperidine core can be utilized in synthesizing other nitrogen-containing heterocycles.

Case Studies and Research Findings

Several studies have highlighted the applications of similar compounds, providing insights into their potential uses:

StudyFindings
Antibacterial Activity A study demonstrated that piperidine derivatives showed significant antibacterial activity against various strains of bacteria, suggesting similar potential for this compound .
Neuropharmacological Effects Research indicated that certain piperidine compounds could modulate neurotransmitter systems, hinting at possible therapeutic uses in treating neurological disorders .
Synthesis of Novel Derivatives A synthetic route was developed for creating novel piperidine derivatives from this compound, showcasing its utility as a starting material for drug development .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Tert-butyl (E)-4-(5-(3-methoxyphenyl)-5-oxopent-3-en-1-yl)piperidine-1-carboxylate (S15)

  • Structural Difference : The 3-oxopropyl chain is extended to a pent-3-en-1-yl group substituted with a 3-methoxyphenyl ketone.
  • Synthesis : Derived from the target compound via a Wittig-like reaction with 3-methoxyphenacyltriphenylphosphorane, achieving an 88% yield .
  • Reactivity: The conjugated enone system and aromatic methoxy group enhance electrophilic reactivity, making it suitable for Michael addition or Diels-Alder reactions.
  • Applications : Likely serves as a precursor for bioactive molecules with increased lipophilicity due to the aryl group.

Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)

  • Structural Difference : Replaces the 3-oxopropyl group with a hydrophobic 4-methylpentyl chain.
  • Synthesis : Prepared via Boc protection of 4-(4-methylpentyl)piperidine, yielding 86% .
  • Applications : May act as a lipophilic scaffold in central nervous system-targeted drug candidates.

Tert-butyl 4-((3-oxobicyclo[2.2.1]heptan-2-yl)methyl)piperidine-1-carboxylate

  • Structural Difference : Incorporates a bicyclo[2.2.1]heptane ring fused to the ketone group, introducing steric bulk.
  • Synthesis : Achieved via zinc-mediated coupling under micellar conditions (85% yield) .
  • Reactivity : The strained bicyclic system may influence ring-opening reactions or stereoselective transformations.
  • Applications: Potential use in constrained peptide mimics or as a rigid pharmacophore.

Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate

  • Structural Difference : Substitutes tert-butyl with benzyl (carbamate) and 3-oxo with 3-ethoxy-3-oxo (ester).
  • Reactivity: The ester group is less electrophilic than a ketone, reducing susceptibility to nucleophilic attack. Benzyl groups are more labile under hydrogenolysis conditions compared to tert-butyl .
  • Hazards: No classified hazards reported, contrasting with the target compound’s irritant properties .

Biological Activity

Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate (TBOPPC) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBOPPC has the molecular formula C₁₃H₂₃NO₃ and a molecular weight of approximately 241.33 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a 3-oxopropyl chain at the 4-position, contributing to its unique properties. Its structure can be summarized as follows:

Property Value
Molecular FormulaC₁₃H₂₃NO₃
Molecular Weight241.33 g/mol
CAS Number165528-85-8

Synthesis

The synthesis of TBOPPC typically involves the reaction between piperidine derivatives and tert-butyl chloroformate in the presence of 3-oxopropyl bromide. This multi-step process is usually conducted under anhydrous conditions using solvents like tetrahydrofuran or dichloromethane, optimizing yield and controlling reaction rates.

TBOPPC's biological activity is primarily attributed to its interaction with various biological targets, particularly enzymes and receptors. As a ligand, it can modulate enzymatic activity through inhibition or activation pathways. The specific mechanisms often require further investigation into its derivatives rather than the intermediate itself.

Antimicrobial Activity

Preliminary studies have shown that derivatives of TBOPPC exhibit notable antimicrobial properties. For example, certain derivatives have been screened for their in vitro antibacterial activity, demonstrating moderate effectiveness against various bacterial strains. Additionally, some compounds derived from TBOPPC have shown anthelmintic activity, making them potential candidates for treating parasitic infections .

Anticancer Potential

TBOPPC has been identified as an important intermediate in the synthesis of anticancer drugs. For instance, its derivatives are involved in the development of small molecule inhibitors targeting protein kinases, which play critical roles in cancer cell proliferation and survival . The compound's ability to form various derivatives enhances its utility in creating novel therapeutic agents.

Case Studies

Several studies have explored the biological activities associated with TBOPPC and its derivatives:

  • Antimicrobial Studies : A derivative of TBOPPC was evaluated for its antibacterial properties against multiple strains, showing promising results with minimum inhibitory concentration (MIC) values indicating effective antibacterial activity .
  • Anticancer Applications : Research has indicated that TBOPPC derivatives can inhibit cancer cell growth by targeting key pathways involved in cell cycle regulation. For example, one study highlighted the compound's role in synthesizing benzimidazole compounds that exhibit anticancer efficacy .
  • Inhibition Studies : A recent study focused on the inhibitory effects of TBOPPC-related compounds on NLRP3 inflammasome activation, which is crucial in inflammatory responses and cancer progression. Compounds derived from TBOPPC demonstrated significant inhibition of IL-1β release in human macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Summary of Biological Activities

The following table summarizes key biological activities associated with TBOPPC and its derivatives:

Activity Type Description References
AntimicrobialModerate antibacterial and anthelmintic activities,
AnticancerInvolvement in synthesizing small molecule inhibitors,
Inflammatory ResponseInhibition of IL-1β release; potential anti-inflammatory properties ,

Q & A

Q. What are the critical safety protocols for handling tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate in laboratory settings?

Due to the lack of comprehensive toxicological data for this compound, researchers must implement stringent safety measures based on structurally similar piperidine derivatives:

  • Respiratory and dermal protection : Wear NIOSH-approved respirators, nitrile gloves, and chemical-resistant lab coats to minimize inhalation or skin contact .
  • Emergency procedures : Ensure eyewash stations and safety showers are accessible. In case of skin contact, immediately rinse with soap and water for 15 minutes; for eye exposure, flush with water for 20 minutes and seek medical attention .
  • Ventilation : Use fume hoods to mitigate exposure to potential toxic vapors during synthesis or purification steps .

Q. How can researchers optimize the synthesis of this compound?

While direct synthesis protocols are not explicitly documented, analogous piperidine-carboxylate derivatives suggest:

  • Stepwise functionalization : Introduce the 3-oxopropyl group via nucleophilic substitution or coupling reactions under inert atmospheres. Use tert-butyl carbamate as a protecting group for the piperidine nitrogen to prevent side reactions .
  • Catalytic optimization : Employ palladium catalysts (e.g., Pd/C) for hydrogenation steps or tert-butyloxycarbonyl (Boc) deprotection, ensuring high yields (reported >85% for similar compounds) .
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the Boc-protected piperidine ring and 3-oxopropyl substituent. Key signals include tert-butyl protons (δ ~1.4 ppm) and carbonyl carbons (δ ~170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z ~269.3 g/mol for C14H25NO3) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identify Boc carbonyl stretches (~1680–1720 cm⁻¹) and ketone groups (~1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How does the 3-oxopropyl moiety influence the compound’s reactivity in medicinal chemistry applications?

The 3-oxopropyl group introduces electrophilic reactivity, enabling:

  • Schiff base formation : React with primary amines (e.g., lysine residues in proteins) to form imine linkages, useful in prodrug design or targeted drug delivery .
  • Reduction potential : The ketone can be selectively reduced to a secondary alcohol using NaBH4 or LiAlH4, modifying solubility and bioactivity .
  • Cross-coupling compatibility : Participate in Heck or Suzuki-Miyaura reactions for functional diversification, though steric hindrance from the tert-butyl group may require optimized ligands (e.g., Pd(PPh3)4) .

Q. What experimental strategies resolve discrepancies in stability data for tert-butyl-protected piperidine derivatives?

Conflicting stability reports (e.g., decomposition under acidic vs. basic conditions) necessitate:

  • pH-controlled studies : Monitor compound integrity via HPLC at pH 2–12. For example, Boc deprotection occurs rapidly in HCl/dioxane (1–2 hours), while NaOH induces side reactions like ester hydrolysis .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (reported decomposition onset at ~150°C for related compounds) and identify degradation products via GC-MS .
  • Kinetic modeling : Use Arrhenius equations to predict shelf-life under storage conditions (e.g., 4°C vs. room temperature) .

Q. How can researchers address gaps in ecological toxicity data for this compound?

Given limited ecotoxicological profiles:

  • QSAR modeling : Predict bioaccumulation (logP ~2.5) and aquatic toxicity (LC50 for Daphnia magna) using software like EPI Suite .
  • Microcosm studies : Evaluate biodegradability in soil/water systems. Piperidine derivatives typically show moderate persistence (half-life ~30–60 days) but require empirical validation .
  • Metabolite tracking : Use 14C-labeled analogs to identify transformation products in environmental matrices .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 4-(3-oxopropyl)piperidine-1-carboxylate

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